3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-4-2-5-16(10-13)20(24)21-17-11-14-6-3-9-22-18(23)8-7-15(12-17)19(14)22/h2,4-5,10-12H,3,6-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOQNUDKHKMSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves multiple steps, each requiring specific reaction conditions and reagents. Industrial production methods often aim to optimize yield and purity while minimizing cost and environmental impact.
Synthetic Routes and Reaction Conditions
One common synthetic route involves the initial formation of the pyrido[3,2,1-ij]quinoline core, followed by functionalization steps to introduce the 3-methyl group and the benzamide moiety. This typically involves:
Cyclization reactions: to form the heterocyclic core.
Alkylation reactions: to introduce the methyl group.
Amide formation: to attach the benzamide group.
Industrial Production Methods
Industrial methods may use automated processes with controlled reaction conditions to ensure consistency. Reagents such as anhydrous solvents, strong acids or bases, and catalysts are commonly employed. Post-reaction, purification steps like recrystallization or chromatography are used to isolate the target compound.
Chemical Reactions Analysis
3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is capable of undergoing various chemical reactions, including:
Oxidation and Reduction
Oxidation: Using agents like potassium permanganate or hydrogen peroxide can lead to oxidative cleavage or transformation of functional groups.
Reduction: Hydrogenation or metal hydrides (e.g., lithium aluminum hydride) can reduce carbonyl groups to alcohols or amines.
Substitution
Electrophilic substitution: Common in aromatic systems, using reagents like halogens or nitration mixtures.
Nucleophilic substitution: Such as the reaction of the amide group with nucleophiles (e.g., hydrazine) to form hydrazides.
Major Products
These reactions can yield various derivatives, such as alcohols, amines, substituted aromatics, or complex heterocyclic compounds.
Scientific Research Applications
The unique structure of 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide lends itself to several research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on the application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. For instance:
Molecular targets: May include proteins or nucleic acids.
Pathways involved: Could involve signaling pathways, metabolic routes, or gene expression regulation.
Comparison with Similar Compounds
Core Modifications and Substituent Diversity
The pyrido[3,2,1-ij]quinoline core is a common structural motif in several derivatives (Table 1). Variations in substituents and functional groups significantly influence physicochemical and biological properties.
Table 1: Comparison of Structural Features
Key Observations :
Target Engagement
- SMN-RNAP II disruption : Analogous acrylamide derivatives (e.g., ) act as small-molecule antagonists of survival motor neuron (SMN) protein interactions.
- Antimicrobial activity: Diorganotin(IV) complexes () exhibit potency against bacterial strains (e.g., S. aureus) due to tin-mediated membrane disruption.
Imaging and Diagnostics
Physicochemical Properties
- Melting points : High thermal stability (>300°C) is observed in related compounds (e.g., ), attributed to strong intermolecular hydrogen bonding.
- Solubility : The 3-oxo group enhances water solubility, while methyl/aryl substituents increase lipophilicity .
- Spectroscopic data : IR peaks at ~1680 cm⁻¹ (C=O stretch) and NMR shifts for aromatic protons (δ 6.5–8.5 ppm) are consistent across analogs .
Biological Activity
3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A hexahydropyridoquinoline core , which contributes to its pharmacological properties.
- A benzamide moiety , which may enhance its interaction with biological targets.
The molecular formula is with a molecular weight of 313.35 g/mol.
The biological activity of 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Modulation of Signaling Pathways : It may influence cellular signaling pathways that are crucial for cell survival and proliferation.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide have shown efficacy against multidrug-resistant bacteria such as MRSA and VRSA. The mechanism involves targeting bacterial division proteins like FtsZ .
Anticancer Potential
Quinoline derivatives are also being explored for their anticancer properties:
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest .
Anti-inflammatory Effects
Recent research has indicated that certain quinoline derivatives can modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway . This suggests a potential role in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antibacterial Efficacy : A study found that a similar quinoline derivative exhibited potent antibacterial activity against resistant strains. This study emphasized the importance of structural modifications in enhancing bioactivity .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that compounds with a similar structure could effectively reduce cell viability through apoptosis induction .
- Inflammation Models : In vivo models showed that certain quinoline derivatives could significantly reduce markers of inflammation in animal models .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide | C19H20N2O3S | Antibacterial |
| 1-(4-methylbenzyl)-N2-(3-oxo...) | C22H23N3O3 | Anticancer |
| GDC series (NLRP3 inhibitors) | Varies | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
